Product packaging for Adenosine-15N N1-Oxide(Cat. No.:CAS No. 197227-85-3)

Adenosine-15N N1-Oxide

Cat. No.: B1146293
CAS No.: 197227-85-3
M. Wt: 284.23
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Description

Adenose N-Oxide and its derivatives are used as an active ingredient in the preparation of therapeutic agents for inflammatory diseases and inhibitors of adenosine kinase.>

Properties

CAS No.

197227-85-3

Molecular Formula

C₁₀H₁₃N₄¹⁵NO₅

Molecular Weight

284.23

Synonyms

6-Amino-9-β-D-ribofuranosyl-9H-purine-15N 1-Oxide;  Adenosine-15N N-Oxide;  NSC 128561-15N

Origin of Product

United States

General Context of Adenosine Derivatives in Biochemical Systems

Adenosine (B11128), a purine (B94841) nucleoside, is a cornerstone of numerous biochemical processes. wikipedia.orgnih.gov It is composed of an adenine (B156593) molecule attached to a ribose sugar. wikipedia.orgnih.gov Beyond its fundamental role as a building block for nucleic acids like RNA and, in its deoxy-form, DNA, adenosine and its derivatives are pivotal in cellular energy transfer and signaling. wikipedia.orgnih.gov The phosphorylated forms of adenosine—adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP)—are the primary energy currency of the cell. wikipedia.orgnih.gov

Furthermore, adenosine functions as a crucial signaling molecule, particularly in response to metabolic stress, hypoxia, and tissue injury. physiology.orgnih.govmdpi.com It exerts its effects by activating four subtypes of G protein-coupled receptors (A1, A2A, A2B, and A3), which are distributed throughout various tissues and organ systems. nih.govmdpi.com This signaling network regulates a wide array of physiological functions, including immune responses, neurotransmission, and vasodilation. mdpi.comontosight.ai The diverse roles of adenosine and its derivatives make them subjects of intense research, with chemically modified versions being developed to probe and modulate these pathways. nih.govontosight.ai

Significance of N Oxidation in Purine Nucleoside Chemistry

N-oxidation, the addition of an oxygen atom to a nitrogen atom within a heterocyclic ring, is a chemical modification that can significantly alter the properties of purine (B94841) nucleosides like adenosine (B11128). researchgate.net In the case of adenosine, N-oxidation can occur at different nitrogen positions, with N1-oxidation being a notable example. This modification introduces changes to the electronic structure and hydrogen-bonding capabilities of the purine ring.

The introduction of an N-oxide group can affect the molecule's stability, reactivity, and biological activity. nih.gov For instance, Adenosine N1-oxide has been shown to be resistant to deamination by adenosine deaminase, an enzyme that rapidly breaks down adenosine in the bloodstream. nih.gov This increased stability makes it a valuable tool for studying adenosine receptor signaling without the complication of rapid degradation. nih.gov Furthermore, the N-oxide functional group can participate in various chemical transformations, making N-oxidized purines versatile intermediates in the synthesis of other modified nucleosides. vulcanchem.com

Specific Role of Nitrogen 15 ¹⁵n Isotopic Labeling in Nucleoside Research

Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen that is particularly valuable for studying nucleic acids and their interactions. Since nitrogen atoms are integral components of the purine (B94841) and pyrimidine (B1678525) bases in nucleosides, ¹⁵N labeling provides a direct means to probe these molecules. ingentaconnect.com

In nucleoside research, ¹⁵N labeling is extensively used in conjunction with NMR spectroscopy. ingentaconnect.comnih.gov The ¹⁵N nucleus has a nuclear spin that makes it NMR-active, and its signals can provide detailed information about the local chemical environment. acs.org This allows for the precise study of:

Nucleic Acid Structure: Elucidating the three-dimensional structure of DNA and RNA molecules in solution. ingentaconnect.com

Ligand Binding: Identifying the specific sites of interaction between nucleic acids and drugs, proteins, or other ligands. ingentaconnect.comnih.gov

Hydrogen Bonding: Directly observing the hydrogen bonds that are crucial for maintaining the double-helical structure of DNA and the complex folds of RNA. ingentaconnect.com

Reaction Mechanisms: Investigating the chemical transformations of nucleosides and nucleotides. researchgate.net

By selectively incorporating ¹⁵N into specific positions within a nucleoside, researchers can gain highly specific structural and dynamic information that would be difficult to obtain otherwise. ingentaconnect.comnih.gov

Overview of Adenosine 15n N1 Oxide As a Research Probe and Reference Material

Chemical Synthesis Routes for N1-Oxidation and ¹⁵N Incorporation

Chemical synthesis provides a robust platform for the site-specific labeling of nucleosides. The preparation of Adenosine-¹⁵N N1-Oxide typically involves the direct oxidation of an already ¹⁵N-labeled adenosine precursor or the strategic incorporation of the ¹⁵N isotope during a more complex synthetic sequence.

Oxidation of ¹⁵N-Labeled Adenosine Precursors (e.g., using m-Chloroperoxybenzoic Acid)

A common and direct method for the synthesis of Adenosine-¹⁵N N1-Oxide is the oxidation of a ¹⁵N-labeled adenosine starting material. vulcanchem.com This approach is contingent on the prior availability of adenosine labeled with ¹⁵N at the desired positions. The N1-oxidation is frequently accomplished using a peroxy acid, with meta-Chloroperoxybenzoic acid (m-CPBA) being a widely used reagent for this transformation. researchgate.netacs.org

The reaction typically involves dissolving the ¹⁵N-labeled adenosine precursor in a suitable solvent, such as a methanol-water mixture, followed by the addition of m-CPBA. vulcanchem.com The reaction is carefully monitored to ensure complete conversion to the N1-oxide derivative. vulcanchem.com It is often necessary to purify the m-CPBA before use to achieve optimal results. nih.gov The product, Adenosine-¹⁵N N1-Oxide, is then purified from the reaction mixture using techniques like reversed-phase high-performance liquid chromatography (HPLC). vulcanchem.com This method is advantageous for its relative simplicity and high efficiency, provided the labeled precursor is accessible. vulcanchem.comacs.org For instance, the oxidation of [7,NH₂-¹⁵N₂]adenosine with m-CPBA serves as an initial step in the synthesis of more complex, multiply labeled adenosine derivatives. researchgate.netacs.org

Table 1: Typical Reaction Conditions for N1-Oxidation of ¹⁵N-Adenosine

ParameterConditionReference
Oxidizing Agent m-Chloroperoxybenzoic Acid (m-CPBA) vulcanchem.comresearchgate.net
Solvent 50% Methanol (B129727) in water vulcanchem.com
Stoichiometry ~2 equivalents of m-CPBA vulcanchem.com
Reaction Time 3-4 hours vulcanchem.com
Purification Reversed-phase HPLC vulcanchem.com

Synthesis via Dimroth Rearrangement Utilizing ¹⁵N-Labeled Intermediates

The Dimroth rearrangement offers a more intricate but powerful strategy for introducing a ¹⁵N label at the N1 position of the adenine (B156593) ring. researchgate.netacs.org This rearrangement involves a ring-opening and ring-closing sequence that allows for the exchange of the exocyclic N6-amino group with the N1 atom of the purine (B94841) ring. clockss.org

A notable application of this method allows for the conversion of [7,NH₂-¹⁵N₂]adenosine into triply labeled [1,7,NH₂-¹⁵N₃] derivatives. researchgate.netacs.org The process begins with the N1-oxidation of the starting nucleoside using m-CPBA, followed by methylation of the N1-oxide. researchgate.netacs.org Treatment with dimethylamine (B145610) leads to a stable intermediate which then undergoes the Dimroth rearrangement upon refluxing in the presence of a dimethylammonium hydrohalide salt. researchgate.netacs.org This sequence effectively transfers the ¹⁵N label from the exocyclic amino group to the N1 position. The final steps involve removing the ancillary groups to yield the desired ¹⁵N-labeled adenosine. researchgate.netacs.org This method is particularly valuable for creating multiply labeled nucleosides for advanced NMR studies. researchgate.netacs.org

Site-Specific ¹⁵N-Labeling Techniques for Purine Nucleosides

Achieving site-specific ¹⁵N-labeling is a fundamental prerequisite for the synthesis of Adenosine-¹⁵N N1-Oxide. Various chemical strategies have been developed to introduce ¹⁵N at specific locations within the purine ring system. These methods often involve building the purine ring from smaller, isotopically labeled precursors or modifying existing purine nucleosides.

One approach starts with an inexpensive pyrimidine (B1678525) derivative, such as 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.govumich.edu The first ¹⁵N label can be introduced via nitrosation with [¹⁵N]NaNO₂ followed by reduction. nih.govumich.edu Ring closure with appropriate reagents then forms the imidazole (B134444) portion of the purine ring. nih.govumich.edu The second ¹⁵N label can be introduced later in the synthesis, for example, by displacing a chloro group with ¹⁵NH₃. nih.gov

Post-synthetic modification of oligonucleotides containing a versatile base also presents a cost-effective way to introduce ¹⁵N at a specific site in the final step of a synthesis. oup.com For instance, an oligomer containing N1-(2,4-dinitrophenyl)-2′-deoxyinosine can be treated with ¹⁵N-labeled ammonia (B1221849) to produce an oligomer with an N1-¹⁵N-labeled hypoxanthine (B114508). oup.com While not directly producing Adenosine-¹⁵N N1-Oxide, these site-specific labeling techniques are crucial for generating the necessary ¹⁵N-adenosine precursors.

Protection and Deprotection Strategies in Multistep Syntheses

In the multistep synthesis of complex molecules like Adenosine-¹⁵N N1-Oxide and its analogs, the use of protecting groups is essential to ensure chemoselectivity. wikipedia.orgnih.gov Functional groups that are not intended to react must be temporarily masked. wikipedia.org For nucleosides, the hydroxyl groups of the ribose sugar and the exocyclic amino group of the adenine base are common sites for protection. researchgate.netacs.org

A variety of protecting groups are available for these functionalities. For instance, the exocyclic amino group of adenosine can be protected by converting it into a 2,5-dimethylpyrrole adduct, which is stable under basic conditions but can be removed with acid. researchgate.net Hydroxyl groups are often protected as silyl (B83357) ethers (e.g., TBDMS) or acetals (e.g., isopropylidene), which can be selectively removed under different conditions. nih.govacs.org The choice of protecting groups depends on their stability to the subsequent reaction conditions and the ease of their removal without affecting other parts of the molecule. weebly.com In some synthetic pathways, such as the Dimroth rearrangement to form [1,7-¹⁵N₂]adenosine, a key advantage is that no protection of the hydroxyl groups is required. researchgate.netacs.org

Enzymatic and Biotechnological Approaches for Stable Isotope-Labeled Nucleoside Synthesis

Enzymatic and biotechnological methods offer powerful alternatives to purely chemical synthesis for producing isotopically labeled nucleosides. ru.nlnih.gov These approaches often provide high specificity and efficiency.

One common biotechnological method involves growing microorganisms, such as E. coli, on minimal media where the sole nitrogen source is a ¹⁵N-labeled compound like [¹⁵N]ammonium sulfate. silantes.comnih.gov The bacteria incorporate the ¹⁵N into their biomolecules, including nucleic acids. The cellular RNA and DNA can then be harvested and enzymatically digested to yield uniformly ¹⁵N-labeled nucleoside monophosphates, which can be further converted to the desired nucleosides. silantes.comnih.gov

In vitro enzymatic synthesis provides another route. ru.nlgoogle.com This "pathway engineering" approach uses a cocktail of purified enzymes to construct nucleosides from simple, isotopically labeled precursors. nih.govresearchgate.net For example, enzymes from the de novo purine synthesis pathway can be used in a single-pot reaction to produce ¹⁵N-enriched ATP and GTP. researchgate.net Enzymatic methods can also be used for specific transformations, such as the conversion of ribonucleoside triphosphates (rNTPs) into deoxyribonucleoside triphosphates (dNTPs). ru.nl These enzymatic strategies are highly flexible and can be adapted to create a variety of labeling patterns. nih.gov

Precursor Synthesis and Derivatization for Adenosine-¹⁵N N1-Oxide Analogs

The synthesis of analogs of Adenosine-¹⁵N N1-Oxide requires the preparation of specifically modified precursors. These modifications can be on the purine base or the ribose sugar.

For example, to create analogs with changes to the adenine ring, a common strategy is to start with a different purine nucleoside and chemically convert it. The conversion of adenosine derivatives to guanosine (B1672433) derivatives can be achieved through oxidation and rearrangement pathways. researchgate.net A method for converting an adenine moiety into a 6-thioguanine (B1684491) or 2,6-diaminopurine (B158960) has been developed, which proceeds via the N1-oxide. researchgate.net

Modification of the ribose moiety often involves multi-step syntheses with extensive use of protecting groups to selectively alter or remove specific hydroxyl groups. acs.org For instance, the synthesis of 3-deoxyribose-5-monophosphate starts from a protected xylose derivative and involves deoxygenation and phosphorylation steps. acs.org These modified ribose phosphates can then be coupled to the desired ¹⁵N-labeled purine base to create the final nucleoside analog precursor, which can then be oxidized to the N1-oxide.

Optimization of Synthetic Efficiency and Isotopic Enrichment Levels

The efficient synthesis of Adenosine-¹⁵N N1-Oxide with high levels of isotopic enrichment is critical for its application in advanced scientific research, particularly in NMR and mass spectrometry studies. isotope.com Optimization strategies focus on maximizing reaction yields, ensuring the purity of the final product, and achieving the highest possible incorporation of the ¹⁵N isotope at the N1 position.

Synthetic Efficiency Optimization

The primary synthetic route to Adenosine-¹⁵N N1-Oxide involves the direct oxidation of an appropriately labeled adenosine precursor. vulcanchem.com A common and efficient method employs 3-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. vulcanchem.comresearchgate.netacs.org Optimization of this process involves careful control of reaction conditions to drive the reaction to completion while minimizing side products.

Key parameters that are optimized include:

Reagent Stoichiometry: The use of a controlled excess of the oxidizing agent, typically around two equivalents of m-CPBA, helps ensure the complete conversion of the starting adenosine derivative. vulcanchem.com

Solvent System: The reaction is commonly performed in a 50% methanol solution, which facilitates the dissolution of the adenosine precursor while being compatible with the oxidation reaction. vulcanchem.com

Reaction Time and Monitoring: Stirring the reaction mixture for a defined period, generally 3-4 hours, is typical for achieving high conversion. vulcanchem.com Progress is often monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the endpoint of the reaction. nih.gov

Purification: Post-reaction workup is crucial for isolating the pure product. This often involves washing with solvents like ethyl ether to remove unreacted m-CPBA and its byproduct, 3-chlorobenzoic acid, followed by concentration of the aqueous solution. vulcanchem.com The final and most critical step for ensuring high purity is purification by reversed-phase HPLC. vulcanchem.comnih.gov

Advanced synthetic strategies, such as those involving a Dimroth rearrangement, can be employed to create multiply-labeled adenosine derivatives. researchgate.netacs.org While more complex, these pathways are designed for high-yield conversions. For instance, the Dimroth rearrangement of N1-methoxy intermediates, formed after the initial N-oxidation and methylation, proceeds in high yield to afford [1,7-¹⁵N₂]-labeled nucleosides. researchgate.netacs.org The efficiency of these multi-step syntheses relies on the optimization of each individual reaction, from oxidation and methylation to the final rearrangement and deprotection steps.

The table below summarizes findings from various synthetic approaches for related ¹⁵N-labeled nucleosides, highlighting the yields that can be achieved through optimized procedures.

Isotopic Enrichment Strategies

The level of ¹⁵N enrichment in the final Adenosine-¹⁵N N1-Oxide product is fundamentally determined by the isotopic purity of the labeled precursor. Therefore, optimization strategies are centered on the synthesis or acquisition of starting materials with the highest possible ¹⁵N content.

Starting Material Purity: The most direct strategy is to begin the synthesis with an adenosine precursor that is already highly enriched with ¹⁵N at the desired positions. For the synthesis of Adenosine-¹⁵N N1-Oxide, a precursor like [1-¹⁵N]adenosine or a multiply labeled version such as [7,NH₂-¹⁵N₂]adenosine would be used. vulcanchem.comresearchgate.net Commercially available stable isotope-labeled compounds often feature enrichment levels between 98% and 99.9%. isotope.comresearchgate.net

Isotope Incorporation Point: In de novo syntheses of labeled nucleosides, the ¹⁵N isotope is introduced at a specific, high-yield step. For example, in the synthesis of [7,NH₂-¹⁵N₂]adenosine, the first ¹⁵N label is introduced via nitrosation, and the second is incorporated by displacement of a chloro group with ¹⁵NH₃, generated in situ from a highly enriched source like [¹⁵N]NH₄Cl. nih.govmdpi.comumich.edu This ensures that the isotopic label is incorporated efficiently.

Microbial Fermentation: For producing uniformly or highly enriched nucleosides, microbial fermentation methods can be used. nih.gov Organisms are grown on media where the sole nitrogen source is highly enriched ¹⁵N, leading to the incorporation of the isotope throughout the synthesized biomolecules, including adenosine. nih.gov

The level of enrichment is confirmed analytically, primarily through mass spectrometry, which verifies the mass increase corresponding to the incorporated ¹⁵N atoms, and NMR spectroscopy. isotope.comvulcanchem.com

Table 2: Isotopic Enrichment Levels in Labeled Compounds

Compound Type Isotopic Label Typical Enrichment Range Analytical Method(s) Source(s)
Research Grade Nucleosides ¹⁵N 98% - 99.9% Mass Spectrometry, NMR isotope.comresearchgate.net
[1,3,7,9,10-¹⁵N]-Adenosine ¹⁵N 95% Microbial Fermentation nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound. For isotopically labeled molecules like this compound, NMR is instrumental in confirming the position of the label and assessing the isotopic enrichment. paperity.org

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N NMR) for Chemical Shift Analysis

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of this compound are expected to be very similar to those of its unlabeled counterpart, Adenosine N1-Oxide. The chemical shifts are primarily influenced by the local electronic environment, which is not significantly altered by the isotopic substitution of ¹⁴N with ¹⁵N. The known ¹H and ¹³C NMR data for Adenosine N1-Oxide, acquired in dimethylsulfoxide-d₆ (DMSO-d₆), provide a reliable reference for the expected chemical shifts in the labeled compound. nih.gov

The ¹H NMR spectrum would exhibit distinct signals for the protons on the adenine core and the ribose sugar moiety. nih.gov Similarly, the ¹³C NMR spectrum would show characteristic resonances for each carbon atom in the molecule. nih.gov

Interactive Data Table: Expected ¹H and ¹³C Chemical Shifts for this compound (based on unlabeled Adenosine N1-Oxide data) nih.gov

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H28.663-
H88.565-
NH₂7.5 - 9.0 (broad)-
H1'5.88587.43
H2'4.53073.75
H3'4.14870.13
H4'3.94685.49
H5'a, H5'b3.670, 3.55361.15
OH2'5.546-
OH3'5.240-
OH5'5.059-
C2-143.28
C4-148.32
C5-118.82
C6-142.41
C8-141.92

¹⁵N NMR: Direct detection of the ¹⁵N nucleus provides valuable information about the nitrogen environments within the molecule. The natural abundance of ¹⁵N is low (0.37%), making these experiments challenging without isotopic enrichment. magritek.comnih.gov In this compound, the presence of the ¹⁵N label would result in a strong signal in the ¹⁵N NMR spectrum at a chemical shift characteristic of the N1-oxide nitrogen. The chemical shift of the ¹⁵N-labeled N1-oxide would be influenced by the oxidation state and the surrounding electronic structure.

Two-Dimensional Heteronuclear NMR (HSQC, HMBC) for Connectivity and Assignment

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. In the ¹H-¹³C HSQC spectrum of this compound, cross-peaks would be observed between the signals of each proton and the carbon to which it is bonded. This is particularly useful for assigning the protons and carbons of the ribose moiety and the C-H groups of the adenine core.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is essential for establishing the connectivity between different parts of the molecule. For instance, correlations between the anomeric proton H1' of the ribose and carbons C4 and C8 of the purine base would confirm the β-N9-glycosidic bond. ¹H-¹⁵N HMBC experiments would be particularly insightful, showing correlations between protons and the nitrogen atoms, including the ¹⁵N-labeled N1-oxide, providing direct evidence of the label's position.

Application of ¹⁵N NMR in Probing Nitrogen Environments and Modifications

The incorporation of a ¹⁵N label is a powerful tool for studying the specific roles and environments of nitrogen atoms in biological systems. alfa-chemistry.comnih.gov In this compound, the ¹⁵N label at the N1-oxide position allows for the direct observation of this specific nitrogen atom. This can be used to study interactions with other molecules, conformational changes, and enzymatic processes involving the N-oxide functional group with high sensitivity and specificity. The narrow spectral lines provided by the spin-1/2 ¹⁵N nucleus are advantageous for detailed structural and dynamic studies. nih.gov

Mass Spectrometry (MS) for Molecular Weight Verification and Isotopic Labeling Efficiency

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and assessing the efficiency of isotopic labeling. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition. For this compound, HRMS is essential for confirming the incorporation of the ¹⁵N isotope. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value.

Interactive Data Table: Calculated Exact Masses for Unlabeled and Labeled Adenosine N1-Oxide

Compound Molecular Formula Calculated Monoisotopic Mass (Da) Calculated [M+H]⁺ (Da)
Adenosine N1-OxideC₁₀H₁₃N₅O₅283.0917284.0995
This compoundC₁₀H₁₃N₄¹⁵NO₅284.0887285.0965

The observed mass in an HRMS experiment would allow for the unambiguous confirmation of the elemental formula and the presence of the ¹⁵N label.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion of interest, followed by its fragmentation and analysis of the resulting product ions. This technique provides valuable structural information by revealing the fragmentation pathways of the molecule.

For this compound, the fragmentation pattern would be similar to that of unlabeled adenosine, with characteristic losses of the ribose sugar moiety. A key fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the formation of the protonated purine base and the neutral loss of the ribose sugar. mdpi.com The presence of the N1-oxide group may influence the fragmentation, potentially leading to the loss of an oxygen atom. rsc.org

The ¹⁵N label at the N1 position would be retained in the purine base fragment, allowing for the precise tracking of this part of the molecule through the fragmentation process. This is particularly useful for distinguishing between different isomers and for studying the fragmentation mechanisms in detail.

Proposed Key Fragmentation Pathways for [this compound+H]⁺:

Loss of the ribose moiety: This would result in a product ion corresponding to the protonated ¹⁵N-labeled adenine N1-oxide base.

Loss of water from the ribose: A common fragmentation for molecules containing hydroxyl groups.

Loss of an oxygen atom from the N-oxide: A potential fragmentation pathway characteristic of N-oxides. rsc.org

The analysis of these fragmentation pathways provides a high degree of confidence in the structural assignment of this compound.

Quantification of Isotopic Enrichment via MS Techniques

Mass spectrometry (MS) stands as a cornerstone technique for the definitive confirmation and quantification of isotopic enrichment in labeled molecules such as this compound. The incorporation of the heavier nitrogen isotope, ¹⁵N, at a specific position within the adenosine N1-oxide molecule results in a predictable mass shift that can be accurately measured by MS. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is particularly well-suited for this purpose.

The fundamental principle behind the quantification of isotopic enrichment lies in the analysis of the mass-to-charge (m/z) ratio of the molecular ion ([M+H]⁺). For this compound, the introduction of a single ¹⁵N atom in place of the naturally more abundant ¹⁴N results in a mass increase of approximately 1 Dalton. By comparing the ion intensities of the labeled ([¹⁵N]M+H]⁺) and unlabeled ([¹⁴N]M+H]⁺) species, the percentage of isotopic enrichment can be calculated.

Illustrative Mass Spectrometry Data for Isotopic Enrichment of Adenosine-¹⁵N N1-Oxide:

Ion SpeciesTheoretical m/zObserved m/zRelative Intensity (%)Calculated Enrichment (%)
Unlabeled [M+H]⁺284.0938284.09354.895.2
Labeled [¹⁵N-M+H]⁺285.0908285.090695.2

Note: The data presented in this table is illustrative and serves to demonstrate the principles of MS-based isotopic enrichment quantification.

The level of isotopic enrichment is a critical parameter, as it directly impacts the sensitivity and accuracy of experiments where this compound is used as an internal standard or a tracer. nist.govnist.gov Mass spectrometry provides the necessary precision to confirm that the isotopic labeling has been successful and to determine the exact degree of enrichment, ensuring the reliability of subsequent applications. nist.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of synthesized this compound and the rigorous assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most widely employed method for these purposes due to its high resolution, sensitivity, and adaptability.

Reversed-phase HPLC (RP-HPLC) is a standard and effective technique for the analysis and purification of polar compounds like nucleosides and their derivatives. nih.govzju.edu.cn For this compound, a C18 column is typically utilized, which provides excellent separation based on the compound's hydrophobicity. nih.gov

The mobile phase composition is a critical factor in achieving optimal separation. A common approach involves a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier, such as acetonitrile or methanol. This allows for the efficient elution of the target compound while separating it from potential impurities, including starting materials, byproducts, and degradation products.

For analytical purposes, a small injection volume is used, and the eluent is monitored by a UV detector, typically at a wavelength of around 260 nm, which corresponds to the maximum absorbance of the purine ring system. nih.govzju.edu.cn For preparative HPLC, the same principles apply, but on a larger scale, to isolate a pure fraction of this compound.

Typical HPLC Parameters for Adenosine-¹⁵N N1-Oxide Analysis:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1 M Ammonium Acetate, pH 5.8
Mobile Phase B Acetonitrile
Gradient 5% to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

Note: This table provides a representative set of HPLC conditions. Method optimization is often necessary for specific applications.

The purity of this compound is a critical quality attribute. Chromatographic profiling by HPLC provides a detailed "fingerprint" of the sample, allowing for the detection and quantification of any impurities. A high-purity sample will exhibit a single, sharp, and symmetrical peak at the expected retention time. The area of this peak, relative to the total area of all peaks in the chromatogram, is used to calculate the purity of the compound, often expressed as a percentage.

Stability studies are also conducted using HPLC to assess the compound's shelf-life and degradation pathways under various storage conditions (e.g., temperature, humidity, light exposure). In these studies, the chromatographic profile of the compound is monitored over time. The emergence of new peaks or a decrease in the area of the main peak indicates degradation. By identifying and quantifying these degradation products, the stability of this compound can be thoroughly evaluated.

Illustrative Purity Assessment of Adenosine-¹⁵N N1-Oxide by HPLC:

Peak No.Retention Time (min)Peak AreaArea (%)Identification
14.215,2340.8Impurity A
212.51,889,34599.1This compound
315.85,7120.1Impurity B

Note: This data is for illustrative purposes to demonstrate the principles of purity assessment via HPLC.

Metabolism and Biotransformation in Non-Human Biological Systems (e.g., cellular models, animal models)

Adenosine N1-oxide (ANO), a naturally occurring oxidized derivative of adenosine found in royal jelly, undergoes significant metabolic processing in various non-human biological systems. nih.govjst.go.jpsemanticscholar.org Its biotransformation is characterized by phosphorylation and a notable resistance to deamination, distinguishing its metabolic fate from that of its parent compound, adenosine.

Phosphorylation Pathways: Formation of AMP-15N N1-Oxide, ADP-15N N1-Oxide, and ATP-15N N1-Oxide

In cellular models such as Ehrlich ascites tumor cells and L1210 leukemia cells, adenosine N1-oxide is readily metabolized through phosphorylation. asm.org The primary pathway involves the conversion of ANO to its monophosphate derivative, adenosine N1-oxide monophosphate (ANO-MP). asm.org This initial step is a crucial activation process within the cell.

Further phosphorylation can lead to the formation of adenosine N1-oxide triphosphate (ANO-TP). asm.org Studies in Ehrlich ascites tumor cells have shown that after a 4-hour exposure to ANO, the intracellular concentration of ANO-TP was approximately double that of ANO-MP. asm.org Interestingly, the diphosphate (B83284) form, adenosine N1-oxide diphosphate (ANO-DP), was not detected in these experiments, suggesting a rapid conversion of the diphosphate to the triphosphate form or an alternative metabolic route. asm.org The use of 15N-labeled variants of adenosine N1-oxide allows for precise tracking of these metabolic transformations through techniques like NMR spectroscopy and mass spectrometry. vulcanchem.com

Enzymatic Interactions and Substrate Specificity (e.g., Adenosine Kinase, Adenylate Kinase)

The phosphorylation of adenosine N1-oxide is mediated by specific enzymes. Adenosine kinase is the key enzyme responsible for the initial phosphorylation of ANO to ANO-MP. asm.orgpnas.org The biological activity of ANO is largely dependent on this conversion, as evidenced by the observation that resistance to ANO in certain cell lines is associated with a complete loss of adenosine kinase activity. asm.org

The subsequent phosphorylation steps involve other kinases. While ADP-NO is not a substrate for the translocase system in the inner mitochondrial membrane, it can be rapidly phosphorylated to ATP-NO in the outer mitochondrial compartment by nucleosidediphosphate kinase , provided there is sufficient ATP produced within the mitochondria. pnas.orgpnas.org

Adenylate kinase , however, displays different substrate specificity. It does not phosphorylate AMP-NO to the corresponding diphosphate. pnas.orgpnas.org Nevertheless, both ATP-NO and ADP-NO can act as substrates for adenylate kinase. pnas.orgpnas.org The apparent equilibrium constant for the reaction ADP-NO + ADP ⇌ ATP-NO + AMP is 0.908, which is notably higher than the reaction with the natural nucleotides. pnas.orgpnas.org This suggests that the formation of ATP-NO in vivo might be limited by the adenylate kinase step. pnas.orgpnas.org

Table 1: Enzymatic Interactions of Adenosine N1-Oxide and its Phosphorylated Derivatives This table is interactive. Users can sort and filter the data.

Enzyme Substrate(s) Product(s) Cellular Location Key Findings
Adenosine Kinase Adenosine N1-Oxide AMP N1-Oxide Cytosol Essential for the initial phosphorylation and biological activity of ANO. asm.orgpnas.org
Nucleosidediphosphate Kinase ADP N1-Oxide, ATP ATP N1-Oxide, ADP Outer Mitochondrial Compartment Rapidly phosphorylates ADP-NO to ATP-NO. pnas.orgpnas.org
Adenylate Kinase ATP N1-Oxide, ADP N1-Oxide Not a substrate for AMP-NO Mitochondria Does not phosphorylate AMP-NO; limits the formation of ATP-NO in vivo. pnas.orgpnas.org

Resistance to Adenosine Deaminase-Mediated Deamination

A critical feature of adenosine N1-oxide that distinguishes it from adenosine is its resistance to deamination by adenosine deaminase (ADA) . nih.govjst.go.jp ADA rapidly converts adenosine to inosine (B1671953), which significantly shortens adenosine's biological half-life. jst.go.jp The N1-oxide modification on the adenine ring of ANO prevents this deamination, making it a more stable molecule in biological systems. nih.govjst.go.jp This resistance to ADA-mediated degradation is a key factor contributing to the enhanced and prolonged biological activities of ANO compared to adenosine. jst.go.jp Even when the inhibitory activity of adenosine on cytokine secretion is enhanced by an ADA inhibitor, it remains less potent than that of ANO, indicating that refractoriness to deamination is not the sole reason for ANO's potent effects. jst.go.jp

Fate of the N1-Oxide Moiety in Metabolic Cycles

The N1-oxide group on the adenine ring of adenosine N1-oxide can undergo reduction back to the N1 position, which would yield the corresponding 15N-labeled adenosine if a labeled precursor is used. vulcanchem.com In some metabolic contexts, such as in 3'-dANO resistant Ehrlich cells, the metabolism of the N1-oxide derivative is initiated by a reduction to its corresponding adenosine analog. nih.gov This reduced form is then susceptible to deamination by adenosine deaminase or phosphorylation by adenosine kinase. nih.gov This suggests that the N1-oxide moiety can be metabolically dynamic, with its fate influencing the subsequent biological activity of the molecule.

Interactions with Biological Macromolecules and Cellular Components (in vitro and ex vivo)

The biological effects of adenosine N1-oxide and its phosphorylated derivatives are mediated through their interactions with various enzymes and receptors.

Studies on Binding to Enzymes and Receptors (e.g., Adenosine Receptors in non-clinical contexts)

Adenosine N1-oxide and its phosphorylated form, AMP N1-oxide, have been shown to interact with adenosine receptors. Specifically, the effects of AMP N1-oxide on neurite outgrowth in PC12 cells are mediated through the adenosine A2A receptor . nih.govtandfonline.com This interaction leads to the activation of adenylate cyclase, an increase in intracellular cAMP levels, and subsequent activation of protein kinase A (PKA). nih.govcore.ac.uk The involvement of the A2A receptor is supported by the finding that its antagonist, ZM241385, can diminish the phosphorylation of CREB induced by AMP N1-oxide. nih.gov

In addition to receptor binding, the phosphorylated metabolites of ANO interact with intracellular signaling pathways. For instance, in RAW264.7 macrophage-like cells, adenosine N1-oxide up-regulates the phosphorylation of Akt and its downstream target, glycogen (B147801) synthase kinase-3β (GSK-3β), suggesting an interaction with the PI3K/Akt signaling pathway. jst.go.jp This interaction appears to be distinct from the signaling pathways activated by adenosine. jst.go.jp

Table 2: Research Findings on the Interactions of Adenosine N1-Oxide and its Derivatives This table is interactive. Users can sort and filter the data.

Compound Interacting Macromolecule Cellular Model Observed Effect Reference
AMP N1-Oxide Adenosine A2A Receptor PC12 cells Induces neurite outgrowth; stimulates phosphorylation of CREB and MAPK. nih.govtandfonline.com
Adenosine N1-Oxide PI3K/Akt Pathway RAW264.7 cells Upregulates phosphorylation of Akt and GSK-3β. jst.go.jp
Adenosine N1-Oxide Adenosine Deaminase In vitro Resistant to deamination. nih.govjst.go.jp
ADP N1-Oxide Nucleosidediphosphate Kinase Mitochondria Serves as a substrate for phosphorylation to ATP N1-Oxide. pnas.orgpnas.org
AMP N1-Oxide Adenylate Kinase Mitochondria Not a substrate for phosphorylation. pnas.orgpnas.org

Influence on Phosphotransferase Activity in Subcellular Compartments (e.g., mitochondria)

Research into the N1-oxide derivatives of adenine nucleotides, including Adenosine N1-oxide (ANO), has shed light on their interactions with phosphotransferases within subcellular compartments, particularly mitochondria. Studies have shown that while adenosine N1-oxide can be phosphorylated to its monophosphate form (AMP-NO) by adenosine kinase, its subsequent phosphorylation and role in energy metabolism are distinct from its unmodified counterpart, adenosine. pnas.orgpnas.org

In liver mitochondria, the N1-oxide derivative of adenosine diphosphate (ADP-NO) is not a substrate for the translocase system of the inner mitochondrial membrane, which is responsible for transporting ADP into the mitochondrial matrix for oxidative phosphorylation. pnas.orgpnas.org However, ADP-NO can be phosphorylated to ATP-NO in the outer mitochondrial compartment by nucleoside-diphosphate kinase, provided there is an adequate supply of ATP from within the mitochondria. pnas.orgresearchgate.net

Conversely, AMP-NO is not a substrate for adenylate kinase in liver mitochondria, meaning it cannot be phosphorylated to the diphosphate form by this enzyme. pnas.orgpnas.org This limitation in the adenylate kinase reaction appears to restrict the in vivo formation of the corresponding nucleoside triphosphate from adenosine N1-oxide. pnas.orgresearchgate.net Interestingly, both ATP-NO and ADP-NO can act as substrates for adenylate kinase. pnas.orgpnas.org The equilibrium constant for the reaction involving the N1-oxide derivatives is notably higher than that for the natural nucleotides. pnas.orgpnas.org

These findings collectively indicate that the N1-oxidation of adenosine significantly alters its metabolic fate within mitochondria, particularly concerning its phosphorylation by key phosphotransferases and its transport across the inner mitochondrial membrane. While adenosine plays a role in improving mitochondrial function and biogenesis under oxidative stress, the modifications at the N1 position of the adenine base in ANO introduce distinct biochemical properties. pnas.orgpnas.orgmdpi.com

Cellular Uptake and Transport Mechanisms of Nucleoside N1-Oxides

The cellular uptake of Adenosine N1-oxide (ANO) is an important factor in its biological activity. Evidence suggests that ANO may be taken up by cells via an adenosine transporter. nih.gov This is supported by the observation that the decrease in serum levels of ANO was inhibited in mice pre-treated with dipyridamole, an adenosine transport blocker. nih.gov This suggests that the transport mechanism for ANO may overlap with that of adenosine.

The transport of nucleosides like adenosine across cellular membranes is mediated by specific nucleoside transporter proteins. researchgate.netphysiology.org These transporters can be broadly categorized into two families: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). The uptake of adenosine can be a rate-limiting step for its subsequent intracellular metabolism. researchgate.net

In the context of intestinal epithelial cells, adenosine uptake is predominantly observed across the basolateral membrane. physiology.org This transport can be inhibited by nitrobenzylthioinosine (NBTI), indicating the involvement of an NBTI-sensitive transporter. physiology.org The uptake of nucleosides can also be influenced by various factors, including the presence of other substances like glucose, which has been shown to inhibit adenosine transport in human fetal endothelial cells. nih.gov

While the precise transporters involved in ANO uptake have not been fully elucidated, the available data points towards a carrier-mediated process that may be shared with adenosine. nih.gov The efficiency of this uptake could be a determining factor in the intracellular concentration of ANO and, consequently, its downstream effects. Further research is needed to fully characterize the specific transporters and regulatory mechanisms governing the cellular uptake of ANO and other nucleoside N1-oxides.

Influence on Intracellular Signaling Pathways in Research Models

Modulation of Kinase Cascades (e.g., PI3K/Akt/GSK-3β signaling)

Adenosine N1-oxide (ANO) has been shown to exert its effects by modulating key intracellular signaling cascades, notably the PI3K/Akt/GSK-3β pathway. jst.go.jpmdpi.com Research indicates that ANO can activate the PI3K/Akt signaling pathway, which leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β). mdpi.com The inhibition of GSK-3β is a crucial event that contributes to the anti-inflammatory properties of ANO. jst.go.jpmdpi.com

In macrophage-like cell lines, ANO has been observed to suppress the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. jst.go.jp This inhibitory effect is linked to the activation of the PI3K/Akt pathway. jst.go.jp Pre-treatment of these cells with a PI3K/Akt inhibitor, Wortmannin, abrogates the suppressive effect of ANO on cytokine release, confirming the involvement of this pathway. jst.go.jp

The activation of PI3K/Akt and subsequent inactivation of GSK-3β by ANO also have implications for the regulation of transcription factors. mdpi.com The inhibition of GSK-3β leads to an increase in the binding of cAMP response element-binding protein (CREB) to its coactivator, CREB-binding protein (CBP). mdpi.com This, in turn, is suggested to suppress the binding of the pro-inflammatory transcription factor NF-κB p65 to CBP, further contributing to the anti-inflammatory response. mdpi.com

The table below summarizes the key findings related to ANO's influence on the PI3K/Akt/GSK-3β signaling pathway.

Cell TypeEffect of ANODownstream ConsequenceReference
Murine Peritoneal MacrophagesActivation of PI3K/Akt pathwayInhibition of TNF-α and IL-6 secretion jst.go.jp
RAW264.7 cells (macrophage-like)Activation of PI3K/Akt pathwayPhosphorylation and inactivation of GSK-3β jst.go.jp
General (inferred from macrophage studies)Inhibitory phosphorylation of GSK-3βUpregulation of c-Fos and suppression of NF-κB activity mdpi.com

Role in cAMP-dependent Signaling Pathways

Adenosine N1-oxide (ANO) has been demonstrated to influence cyclic AMP (cAMP)-dependent signaling pathways. jst.go.jp In research models using peritoneal macrophages and RAW264.7 cells, ANO was found to significantly increase intracellular cAMP production in a dose-dependent manner. jst.go.jp This elevation of cAMP levels suggests that ANO may act through receptors coupled to adenylyl cyclase, the enzyme responsible for cAMP synthesis. hmdb.cawikipedia.org

The increase in intracellular cAMP is a key event in the mechanism of action of ANO, contributing to its anti-inflammatory effects. jst.go.jp For instance, cAMP is known to suppress the production of pro-inflammatory cytokines. jst.go.jp The effects of ANO on cAMP levels were compared to those of forskolin, a direct activator of adenylyl cyclase, which also showed an increase in intracellular cAMP. jst.go.jp

The table below presents the effects of Adenosine N1-Oxide on cAMP levels in different cell types.

Cell TypeTreatmentObservationReference
Murine Peritoneal MacrophagesAdenosine N1-Oxide (ANO)Dose-dependent increase in intracellular cAMP jst.go.jp
RAW264.7 cellsAdenosine N1-Oxide (ANO)Dose-dependent increase in intracellular cAMP jst.go.jp
RAW264.7 cellsForskolin (FSK)Increase in intracellular cAMP jst.go.jp

Effects on Gene Expression and Transcription Factors (e.g., c-Fos)

Adenosine N1-oxide (ANO) has been shown to influence gene expression, particularly by upregulating the transcription factor c-Fos. jst.go.jpnih.gov This effect on c-Fos is considered a key part of the mechanistic basis for ANO's anti-inflammatory properties. jst.go.jpresearchgate.net In studies with the mouse macrophage-like cell line RAW264.7, ANO treatment led to a significant increase in both the mRNA and protein expression of c-Fos. jst.go.jp

The upregulation of c-Fos by ANO is linked to its ability to increase intracellular cAMP levels. jst.go.jp It has been reported that cAMP can suppress the production of pro-inflammatory cytokines by upregulating c-Fos. jst.go.jp The induction of c-Fos expression by ANO is thought to occur, at least in part, through this cAMP-mediated pathway. jst.go.jp

Furthermore, there appears to be a connection between the ANO-induced phosphorylation of GSK-3β and the upregulation of c-Fos. jst.go.jp The inactivation of GSK-3β can lead to the phosphorylation of CREB (cAMP response element-binding protein), which is a critical step in the transcription of the fos gene. jst.go.jpmdpi.com Therefore, it is likely that ANO enhances c-Fos expression through a dual mechanism involving both cAMP-mediated upregulation and the phosphorylation of GSK-3β followed by CREB phosphorylation. jst.go.jp The transcription factor c-Fos itself is an immediate early gene that is rapidly transcribed in response to various extracellular stimuli, playing a role in neuronal activity and other cellular processes. ksdb.org

The table below summarizes the effects of Adenosine N1-Oxide on c-Fos expression.

Cell LineTreatmentEffect on c-FosProposed MechanismReference
RAW264.7LPS + ANOIncreased mRNA and protein expressionUpregulation via cAMP and GSK-3β/CREB pathways jst.go.jp

Reactivity of N1-Oxide in DNA/RNA Modifications and Repair Pathways (using non-human models)

The introduction of an N1-oxide group to adenosine alters its chemical properties, which has implications for its role in nucleic acid modifications. While the direct reactivity of this compound in DNA/RNA repair pathways is not extensively detailed in the provided context, we can infer its potential behavior based on studies of related modifications.

RNA modifications are diverse and play crucial roles in regulating gene expression. frontiersin.org These modifications, including N1-methyladenosine (m1A) and adenosine-to-inosine (A-to-I) editing, are dynamically regulated by "writer," "eraser," and "reader" proteins. frontiersin.orgoup.com The N1-methylation of adenosine, for instance, introduces a positive charge and prevents Watson-Crick base pairing, thereby altering the local RNA structure and its interactions. biosyn.com

A-to-I RNA editing, catalyzed by ADAR enzymes, is one of the most common RNA modifications and is involved in various biological processes. frontiersin.orgnih.gov This editing can change the coding sequence of mRNAs and alter the function of non-coding RNAs. nih.gov Recent evidence has linked RNA modifications to the DNA damage response. For example, A-to-I editing by ADAR proteins is required for efficient DNA end resection, a key step in homologous recombination repair. nih.gov Furthermore, oxidative stress, which can cause DNA damage, has been shown to induce changes in the patterns of N1-methyladenosine on RNA. nih.gov

Given that the N1 position of adenosine is critical for these modifications, the presence of an N1-oxide group would likely preclude N1-methylation and alter the substrate recognition by enzymes like ADARs. The N1-oxide modification could potentially influence the secondary structure of RNA, which in turn could affect the binding of proteins involved in RNA processing and DNA repair. However, specific studies on the direct participation of Adenosine N1-Oxide in DNA/RNA modification and repair pathways in non-human models are needed to fully understand its role.

Stable Isotope Tracing in Biochemical Pathways

Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules within complex biological systems. silantes.com By introducing atoms with heavier, non-radioactive isotopes, such as ¹³C or ¹⁵N, into a molecule, researchers can follow its journey through various biochemical pathways using techniques like mass spectrometry and NMR spectroscopy. silantes.comcreative-proteomics.com

Tracing Metabolic Fates and Intermediates

This compound and other ¹⁵N-labeled adenosine compounds are invaluable for tracing the flow of adenosine through diverse biochemical processes. clearsynth.com The ¹⁵N label provides a distinct signal that enables researchers to track the metabolism and transformations of adenosine with high precision. vulcanchem.com This is particularly useful in metabolic pathway investigations, where understanding the flux and relative contributions of different pathways is crucial. vulcanchem.comcreative-proteomics.com

For instance, studies have utilized ¹⁵N-labeled adenine to label hepatic adenine nucleotides in rats to investigate their degradation during intense exercise. researchmap.jp The labeled adenine is incorporated into the tissues and utilized for the synthesis of adenine nucleotides. researchmap.jp By monitoring the levels of ¹⁵N-labeled compounds, researchers can determine the fate of these nucleotides and their degradation products. researchmap.jp In one such study, it was observed that during intense exercise, degraded ¹⁵N-labeled adenine nucleotides were not recycled back into purine nucleotides but were further broken down and excreted. researchmap.jp

Similarly, stable isotope-labeled deoxynucleosides like [¹⁵N₅]-2'-deoxyadenosine have been used as tracers to monitor DNA N6-methyladenosine (6mdA) in human cells. nih.gov Researchers found that the tracer undergoes specific metabolic transformations, leading to the formation of [¹⁵N₄]-dA and [¹⁵N₄]-2'-deoxyguanosine in mammalian genomes. nih.gov This differential labeling pattern allows for the discrimination between mammalian DNA modifications and those from potential contaminants like mycoplasma. nih.gov

Elucidating Nucleoside Biosynthesis and Degradation Pathways

The use of stable isotope tracers extends to the detailed elucidation of both the synthesis (biosynthesis) and breakdown (degradation) of nucleosides. Nucleotide synthesis is a complex and energy-intensive process that involves multiple metabolic pathways across different cellular compartments, utilizing various carbon and nitrogen sources. oup.com

Stable isotope tracing with precursors like ¹⁵N-labeled glutamine or ¹³C-labeled glucose allows for the rigorous reconstruction and quantification of these intersecting pathways. oup.combiorxiv.org For example, supplementing cell cultures with U-¹⁵N-inosine enables the direct measurement of nucleoside degradation by tracking the rapid conversion of labeled inosine to hypoxanthine. biorxiv.org

In studies of pyrimidine degradation, the use of ¹³C- and ¹⁵N-enriched uracil (B121893) helped identify the products of enzymatic reactions, revealing that the uracil ring was cleaved between the N-3 and C-4 positions. asm.org This level of detail is critical for understanding the chemical mechanisms of these pathways. asm.org Research on the effects of intense exercise has also shed light on adenine nucleotide degradation, showing an increase in breakdown products like AMP, adenosine, and hypoxanthine in the liver. researchmap.jp The study, which used ¹⁵N-labeled adenine, concluded that intense exercise enhances the de novo synthesis of purine nucleotides in the liver, which are then also subject to degradation. researchmap.jp

Probing Structure, Dynamics, and Interactions of Biomolecules using ¹⁵N Labeling

The incorporation of stable isotopes like ¹⁵N into biomolecules is a cornerstone of modern structural biology, particularly for studies using Nuclear Magnetic Resonance (NMR) spectroscopy. silantes.comnih.gov This technique is instrumental in determining the three-dimensional structures and understanding the dynamics of proteins and nucleic acids at an atomic level. nih.govresearchgate.net

NMR-Based Studies of Oligonucleotide Structure and Conformational Dynamics

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of RNA and DNA. nih.govbiorxiv.org However, the analysis of larger nucleic acid molecules can be hampered by spectral overlap and line broadening. researchgate.net The site-specific incorporation of ¹⁵N-labeled nucleotides, including derivatives of this compound, helps to overcome these challenges. nih.govresearchgate.net

By introducing a ¹⁵N label at a specific site, the corresponding signals in the NMR spectrum can be unambiguously identified and studied. nih.govbiorxiv.org This approach has been successfully used to incorporate a single ¹³C/¹⁵N-labeled adenosine into a 46-nucleotide RNA fragment, which could not be assigned using uniform labeling methods. nih.govbiorxiv.org This specific labeling provided unexpected insights into the conformational dynamics of the RNA molecule. nih.govbiorxiv.org

Furthermore, ¹⁵N NMR has been used to probe specific hydrogen bonding interactions in DNA structures, such as the Hoogsteen hydrogen bonds in a DNA triplex, by labeling guanine (B1146940) and adenine N7 atoms. acs.org The chemical shifts of the ¹⁵N-labeled atoms provide direct evidence of their involvement in these non-canonical base-pairing interactions. acs.org

Research FocusLabeled Compound UsedKey Finding
Conformational Dynamics of RNA¹³C/¹⁵N-labeled AdenosineEnabled unambiguous assignment of a specific residue (A31) in a 46 nt RNA, revealing unexpected conformational dynamics. nih.govbiorxiv.org
DNA Triplex Structure¹⁵N-labeled Deoxyadenosine (B7792050) and DeoxyguanosineProvided direct evidence of Hoogsteen hydrogen bonding at the N7 position of purines. acs.org
Ligand Binding to Adenine¹⁵N-labeled 2'-DeoxyadenosineCharacterized the geometry of the complex formed between adenosine and acetic acid at low temperatures. fu-berlin.de

Investigation of Protein-Nucleic Acid Interactions

The interactions between proteins and nucleic acids are fundamental to many cellular processes. harvard.eduresearchgate.net NMR spectroscopy with isotopically labeled molecules is a key technique for elucidating the molecular details of these interactions. harvard.eduresearchgate.net

Selective ¹³C and ¹⁵N labeling of RNA oligonucleotides allows for the assignment of chemical shifts of the RNA when it is in a complex with a protein. harvard.edu For example, researchers synthesized capped RNA molecules with selectively labeled adenosine and cytosine nucleotides to study their interaction with the eukaryotic translation initiation factor 4E (eIF4E). harvard.edu This selective labeling strategy enabled the observation of intermolecular Nuclear Overhauser Effect (NOE) interactions between the RNA and the protein, providing direct information about the binding interface. harvard.edu

The use of ¹⁵N-labeled adenosine derivatives has also been instrumental in studying the binding of ligands to adenine. fu-berlin.de By using a selectively ¹⁵N-labeled deoxyadenosine derivative, researchers were able to study its association with acetic acid, which serves as a model for the side chains of acidic amino acids like aspartic and glutamic acid. fu-berlin.de

Insights into RNA Modification Analysis

Post-transcriptional modifications of RNA are crucial for regulating its function, including stability, translation, and interaction with other molecules. mdpi.comtandfonline.com The analysis of these modifications, often referred to as the "epitranscriptome," is a rapidly developing field. tandfonline.com

Stable isotope labeling, in conjunction with mass spectrometry, is a powerful method for the quantification and identification of RNA modifications. mdpi.com For example, metabolic labeling of organisms with stable isotopes can produce isotopically labeled internal standards for various modified nucleosides. mdpi.com This allows for the absolute quantification of modifications like 6-methyladenosine (m⁶A) in different RNA samples. mdpi.com

In one approach, E. coli was used to produce ¹³C₁₀-¹⁵N₅-labeled adenosine, which served as an internal standard for mass spectrometry analysis. mdpi.com This method enables the precise measurement of the abundance of modified nucleosides in different biological contexts, such as comparing modification profiles in different tissues. mdpi.com The development of such analytical techniques is essential for understanding the dynamic nature and biological roles of the vast array of RNA modifications. mdpi.comtandfonline.com

Development and Validation of Analytical Standards and Reference Materials

The compound this compound serves as a crucial analytical standard and certified reference material in various research applications. lgcstandards.comlabmix24.com Available from specialized chemical suppliers, these high-purity standards are essential for ensuring the accuracy, precision, and reliability of analytical methods. medchemexpress.compharmaffiliates.com The synthesis of this compound involves the controlled oxidation of an isotopically labeled adenosine precursor, a method that yields a product with high purity suitable for use as a reference material in demanding research applications. vulcanchem.com The stability of this compound under standard laboratory conditions further enhances its utility as a reliable standard for chromatographic and spectroscopic procedures. vulcanchem.com

The availability of such a well-characterized standard is fundamental for the validation of new analytical procedures, calibration of instruments, and ensuring consistency across different studies and laboratories. It is categorized among stable isotopes, impurities, metabolites, and pharmaceutical standards, highlighting its broad utility in the chemical and biomedical sciences. pharmaffiliates.com

Table 1: Characteristics of this compound as a Reference Standard

Property Value/Description Source(s)
Product Type Analytical Standard, Reference Material lgcstandards.comlabmix24.commedchemexpress.com
Isotope Label ¹⁵N
Molecular Formula C₁₀H₁₃N₄[¹⁵N]O₅
Molecular Weight 284.23 g/mol vulcanchem.com
Appearance Yellow Solid
Purity ≥90%

| Common Use | Isotope-Labeled Compound for Research | medchemexpress.commedchemexpress.com |

As Internal Standards for Quantitative Mass Spectrometry

In the field of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are the gold standard for use as internal standards (IS). scioninstruments.com this compound is ideally suited for this role in the analysis of adenosine N1-oxide and related nucleosides. medchemexpress.commedchemexpress.com An internal standard is a compound added to a sample in a known quantity before processing to correct for the loss of analyte during sample preparation and for variations in instrument response. scioninstruments.com

Stable isotope-labeled internal standards, such as this compound, are considered optimal because their physicochemical properties are nearly identical to their unlabeled counterparts (the analyte). scioninstruments.com This means they co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, they are readily distinguished by their difference in mass-to-charge ratio (m/z). scioninstruments.com This near-identical behavior allows the IS to accurately mimic the analyte through extraction, derivatization, and ionization, thus compensating for matrix effects and instrumental drift, which enhances the reliability and accuracy of quantification. scioninstruments.com

The additional mass conferred by the ¹⁵N isotope makes labeled nucleosides particularly useful for mass spectrometry. nih.gov For instance, in studies quantifying adenosine and its catabolites in biological fluids like blood, isotopically labeled adenosine is used as an internal standard to ensure high sensitivity and reproducibility. nih.gov The use of this compound as an internal standard allows for precise quantification by calculating the ratio of the analyte signal to the internal standard signal, a method that is robust against variations inherent in complex biological samples.

Table 2: Hypothetical Mass Spectrometry Parameters for Quantitative Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Use
Adenosine N1-Oxide (Analyte) 284.1 152.1 Analyte to be quantified
This compound (IS) 285.1 153.1 Internal Standard

Note: m/z values are hypothetical and for illustrative purposes to show the mass shift due to the ¹⁵N label.

For Method Development in Nucleoside Analysis

The development of robust and reliable analytical methods for the qualitative and quantitative analysis of nucleosides is a significant challenge, largely due to the structural similarity among numerous natural isomers and modified nucleosides. mdpi.com this compound, as a high-purity analytical standard, plays a pivotal role in the development, optimization, and validation of these methods. lgcstandards.comlabmix24.com

One of the primary challenges in nucleoside analysis is achieving adequate chromatographic separation of structurally similar compounds. For example, methods must be able to distinguish adenosine N1-oxide from adenosine and other derivatives like inosine, which can be difficult. mdpi.comresearchgate.net Using this compound as a standard allows researchers to define retention times and optimize separation conditions on various liquid chromatography columns (e.g., reversed-phase or HILIC). mdpi.com This is critical to prevent the misidentification of nucleosides that may co-elute or have similar masses. mdpi.com

Furthermore, in mass spectrometry-based methods, the standard is used to optimize detector parameters, such as selecting the most sensitive and specific mass transitions for multiple reaction monitoring (MRM) experiments. The known mass of the ¹⁵N-labeled standard provides a clear reference point in the mass spectrum, aiding in the confirmation of analyte identity in complex matrices. vulcanchem.com The synthesis of specifically labeled nucleosides, including the N1-oxide, provides the essential tools needed to develop and validate sophisticated analytical techniques for studying processes like RNA editing, where accurate quantification of nucleoside conversion (e.g., adenosine to inosine) is critical. vulcanchem.comnih.gov The availability of these standards ensures that newly developed methods are both accurate and specific for the target analytes.

Theoretical and Computational Investigations of Adenosine N1 Oxide Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and conformational landscape of adenosine (B11128) N1-oxide derivatives. The introduction of an N1-oxide group can influence the conformational preferences of the molecule compared to adenosine. Key conformational parameters include the torsion angle around the glycosidic bond (χ), which defines the relative orientation of the purine (B94841) base and the ribose sugar (either syn or anti), and the puckering of the ribose ring.

For adenosine and its analogs, the anti conformation is generally favored as it minimizes steric hindrance. nih.gov Molecular mechanics force fields, such as AMBER or CHARMM, are commonly used to perform conformational searches and identify low-energy structures. These studies for related adenosine derivatives suggest that adenosine N1-oxide would also predominantly adopt an anti conformation. However, the N1-oxide group, being a hydrogen bond acceptor, could potentially stabilize certain conformations through interactions with the ribose hydroxyl groups or with surrounding solvent molecules, warranting specific computational investigation.

Homology modeling has been a significant tool for studying the interactions of adenosine derivatives with their biological targets, the adenosine receptors (A₁, A₂A, A₂B, and A₃). nih.gov Given the availability of crystal structures for some of these G protein-coupled receptors (GPCRs), models for the others can be constructed to predict how ligands like adenosine N1-oxide bind. nih.govunicam.it These models are crucial for understanding the structural basis of ligand recognition and subtype selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of adenosine N1-oxide derivatives. mdpi.com The introduction of the N1-oxide group significantly alters the electronic distribution within the purine ring system compared to adenosine. This modification can affect the molecule's hydrogen bonding capabilities, aromaticity, and susceptibility to chemical reactions.

Calculations can be used to determine various electronic properties, including:

Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For adenosine N1-oxide, the oxygen atom of the N-oxide group is a region of significant negative potential, making it a strong hydrogen bond acceptor.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding.

These calculations are essential for rationalizing the observed chemical behavior of N-oxide containing heterocycles and for predicting their metabolic fate and potential reactivity with biological macromolecules. nih.govsmu.edu

Prediction and Validation of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.com For a molecule like Adenosine-¹⁵N N1-Oxide, where a specific nitrogen atom is isotopically labeled, computational methods can be particularly insightful.

The prediction of NMR chemical shifts is typically performed using quantum mechanical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculations provide theoretical chemical shielding values that can be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or liquid ammonia (B1221849) for ¹⁵N.

Recent advancements have also seen the application of machine learning and graph neural networks to predict NMR chemical shifts with high accuracy, trained on large databases of experimental data. nih.govnih.govlbl.gov

For Adenosine-¹⁵N N1-Oxide, theoretical predictions can help in:

Assigning NMR signals: Assisting in the unambiguous assignment of signals in complex spectra, especially for the ¹⁵N nucleus. nih.gov

Validating molecular structure: Comparing predicted shifts with experimental data can help confirm the proposed structure and conformation of the molecule in solution.

Understanding electronic effects: The ¹⁵N chemical shift is highly sensitive to the local electronic environment. researchgate.net Theoretical calculations can correlate the predicted ¹⁵N chemical shift of the N1 atom with changes in hybridization and charge density upon N-oxidation.

Below is a table comparing experimental ¹H and ¹³C NMR chemical shifts for adenosine N1-oxide with computationally predicted values for related adenosine derivatives, illustrating the utility of such methods.

AtomExperimental δ (ppm) for Adenosine N1-Oxide¹Predicted δ (ppm) for Adenosine Derivative²
¹H NMR
H28.663Varies with substituent
H88.565Varies with substituent
H1'5.885~5.9-6.1
¹³C NMR
C2143.28~152
C4148.32~149
C5118.82~120
C6142.41~156
C8141.92~140
C1'87.43~88
¹Experimental data obtained in DMSO-d₆.
²Predicted values are approximate and based on general data for adenosine derivatives.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic interactions between a ligand, such as adenosine N1-oxide, and its biological target, typically a protein receptor or an enzyme. nih.gov These simulations provide an atomistic view of the binding process, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding.

For adenosine N1-oxide, MD simulations are particularly relevant for studying its interaction with the four subtypes of adenosine receptors (ARs). nih.gov The availability of crystal structures for the A₁ and A₂A receptors has provided a solid foundation for such simulations. nih.gov

A typical MD simulation study of adenosine N1-oxide with an adenosine receptor would involve:

System Setup: Placing the ligand-receptor complex, obtained from docking or homology modeling, into a simulated biological environment, which includes a lipid bilayer (for membrane proteins like ARs) and an explicit solvent (water molecules and ions).

Simulation: Solving Newton's equations of motion for every atom in the system over a certain period of time (from nanoseconds to microseconds), which generates a trajectory of the system's dynamic behavior.

Analysis: Analyzing the trajectory to extract information about binding stability, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), conformational changes in the protein, and the free energy of binding. uoa.gr

These simulations can reveal the specific amino acid residues that are critical for binding adenosine N1-oxide and can help explain its affinity and selectivity for different AR subtypes. bohrium.comsemanticscholar.org This information is invaluable for the structure-based design of new, more potent, and selective adenosine receptor agonists or antagonists.

Future Research Directions and Emerging Paradigms for Adenosine 15n N1 Oxide

Integration with Multi-Omics Approaches for Systems-Level Understanding

The central dogma of molecular biology outlines a flow of information from the genome to the metabolome, and multi-omics approaches aim to capture and integrate data from each of these levels to build a holistic understanding of biological systems. nih.gov The use of stable isotope-labeled compounds like Adenosine-15N N1-Oxide is critical for flux analysis within these integrated networks.

Future research will likely focus on integrating data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the complete impact of Adenosine (B11128) N1-Oxide on cellular function. nih.gov By introducing this compound into a biological system, researchers can trace the ¹⁵N label as it is incorporated into various downstream molecules. This allows for the mapping of metabolic pathways and the quantification of flux through different branches of purine (B94841) metabolism. nih.gov Such studies can reveal how Adenosine N1-Oxide influences not just direct metabolic pathways but also gene expression and protein activity related to purine signaling and inflammation. nih.govnih.gov This systems-level view is essential for understanding the compound's mechanism of action in complex diseases. iranjournals.ir

Research AreaApplication of this compoundPotential Insights
Metabolomics Tracing the ¹⁵N label through purine salvage and degradation pathways.Quantifying metabolic flux, identifying novel metabolites of Adenosine N1-Oxide.
Proteomics Identifying proteins that directly bind to or are modified by Adenosine N1-Oxide or its metabolites.Uncovering new protein targets and understanding post-translational modifications.
Transcriptomics Assessing changes in gene expression in response to this compound treatment.Linking metabolic changes to alterations in cellular signaling and function at the genetic level.

Development of Novel ¹⁵N-Labeled Probes for Advanced Spectroscopic Techniques

The presence of the ¹⁵N isotope makes this compound an ideal probe for advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov While traditional methods exist, future work will involve developing more sophisticated probes to overcome challenges like spectral crowding in NMR, especially when studying larger RNA molecules. researchgate.net

NMR Spectroscopy: ¹⁵N NMR provides detailed information about the chemical environment of the nitrogen atoms within the molecule. researchgate.net The development of novel pulse sequences and labeling strategies can enhance the sensitivity and resolution of ¹⁵N NMR experiments. This allows for the precise study of interactions between this compound and its biological targets, such as enzymes and receptors, providing insights into binding kinetics and conformational changes. researchgate.net Combining ¹⁵N labeling with ¹³C tags can help distinguish signals from different labeled nucleosides within the same RNA strand. nih.gov

Mass Spectrometry: High-resolution MS can easily distinguish between the labeled and unlabeled forms of Adenosine N1-Oxide, allowing for precise quantification in complex biological samples. Future applications will involve using techniques like liquid chromatography-mass spectrometry (LC-MS) to trace the metabolic fate of the compound and its incorporation into nucleic acids.

Exploration of N1-Oxide Reactivity and Stability under Diverse Research Conditions

A key feature of Adenosine N1-Oxide is its enhanced stability compared to adenosine, particularly its resistance to deamination by adenosine deaminase (ADA). nih.gov This enzyme rapidly converts adenosine to inosine (B1671953), limiting its therapeutic potential due to a short half-life. nih.govnih.gov Studies have shown that while adenosine is completely degraded within hours in the presence of serum, Adenosine N1-Oxide remains stable for over 24 hours. nih.gov

Future research must systematically explore the reactivity and stability of the N1-oxide moiety under a wide range of experimental conditions, including varying pH, temperature, and redox environments. Understanding how the N1-oxide group affects the molecule's electronic properties and susceptibility to enzymatic or chemical degradation is crucial. This knowledge is essential for designing reliable in vitro and in vivo experiments and for interpreting the resulting data accurately. For instance, while resistant to ADA, its stability against other enzymes like purine nucleoside phosphorylase (PNP) warrants further investigation to fully map its metabolic profile. nih.gov

ConditionAdenosineAdenosine N1-OxideResearch Focus
Enzymatic Digestion (ADA) Rapidly converted to Inosine. nih.govRefractory to deamination. nih.govInvestigating stability against other purine-metabolizing enzymes.
pH Variation StablePotentially altered reactivity of the N-oxide group.Determining pKa values and pH-dependent degradation pathways.
Redox Environment StableN-oxide group may be susceptible to reduction.Assessing stability in cellular environments with high levels of reducing agents.

Unveiling New Mechanistic Insights in Purine Nucleoside Biology and Chemistry

Adenosine N1-Oxide is more than just a stable analog of adenosine; it possesses unique biological activities, including potent anti-inflammatory effects. nih.govresearchgate.net It has been shown to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages. nih.gov This activity is mediated, at least in part, through the PI3K/Akt/GSK-3β signaling pathway, a mechanism distinct from some of the classical adenosine receptor signaling pathways. nih.gov

By using this compound as a research tool, scientists can delve deeper into these mechanisms. The ¹⁵N label allows for precise tracking of the molecule, helping to determine if its effects are mediated by binding to known adenosine receptors, interacting with other novel targets, or through the actions of its downstream metabolites. nih.gov This research can help unravel the complex roles of purinergic signaling in health and disease, potentially identifying new therapeutic targets for inflammatory conditions. iranjournals.irnih.gov The stability of the compound makes it a superior tool for these studies, as it allows researchers to decouple the effects of the parent compound from those of its rapidly formed metabolites like inosine. nih.gov

Design and Synthesis of Novel ¹⁵N-Labeled Adenosine N1-Oxide Analogs for Specific Research Applications

The synthesis of specifically ¹⁵N-labeled adenosine provides a foundational methodology that can be adapted to create a wide array of Adenosine N1-Oxide analogs. nih.gov The process often involves introducing the ¹⁵N label early in the synthesis, for example, by using [¹⁵N]NH₄Cl, followed by a series of chemical reactions to build the purine ring and subsequently oxidize the N1 position. nih.gov

Building on this, future research will focus on the rational design and synthesis of novel analogs with specific properties tailored for distinct research applications. This could include:

Analogs with altered receptor selectivity: Modifying the ribose or adenine (B156593) portions of the molecule to enhance binding affinity for specific adenosine receptor subtypes.

Photoactivatable probes: Incorporating photolabile groups that allow researchers to "turn on" the molecule's activity at a specific time and location within a cell or tissue.

Fluorescently tagged analogs: Attaching a fluorescent reporter group to visualize the molecule's distribution and localization within living cells using advanced microscopy techniques.

These custom-designed, ¹⁵N-labeled probes will be invaluable tools for dissecting the intricate details of purine nucleoside biology with unprecedented specificity and control. nih.gov

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Adenosine-<sup>15</sup>N N1-Oxide?

Synthesis of isotopically labeled compounds like Adenosine-<sup>15</sup>N N1-Oxide requires precise control over isotopic incorporation and oxidation conditions. Key steps include:

  • Isotopic Labeling : Use <sup>15</sup>N-enriched precursors (e.g., ammonia or adenosine derivatives) to ensure high isotopic purity. Monitor labeling efficiency via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
  • Oxidation : Optimize reaction conditions (e.g., pH, temperature, and oxidizing agents) to target the N1 position while minimizing side reactions. Validate product purity using high-performance liquid chromatography (HPLC) .
  • Characterization : Provide <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>15</sup>N HMBC spectra to confirm structure. Include HRMS for molecular weight validation and elemental analysis for stoichiometric confirmation .

Q. How can researchers ensure reproducibility in studies involving Adenosine-<sup>15</sup>N N1-Oxide?

  • Detailed Protocols : Document all synthesis steps, including reagent sources (e.g., isotopic purity of <sup>15</sup>N precursors), instrument calibration data, and environmental conditions (e.g., humidity for hygroscopic compounds) .
  • Raw Data Archiving : Submit raw spectral data (NMR, MS) and chromatograms as supplementary materials. Use standardized formats (e.g., .cif for crystallography) to enable independent verification .
  • Reagent Validation : Certify isotopic enrichment levels using third-party assays and report batch-specific variability .

Q. What are the stability considerations for storing and handling Adenosine-<sup>15</sup>N N1-Oxide?

  • Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent oxidation or hydrolysis. Monitor stability via periodic NMR analysis .
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to ambient oxygen during experimental workflows .

Q. How should researchers conduct a literature review to identify gaps in Adenosine-<sup>15</sup>N N1-Oxide research?

  • Primary Sources : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) for synthesis protocols and spectroscopic data. Exclude non-scholarly platforms (e.g., ) .
  • Keyword Strategy : Combine terms like “<sup>15</sup>N isotopic labeling,” “adenosine derivatives,” and “N-oxide reactivity” in databases (PubMed, SciFinder) .
  • Contradiction Analysis : Compare reported synthetic yields, isotopic incorporation rates, and spectral data to identify inconsistencies requiring further validation .

Advanced Research Questions

Q. How can isotopic (<sup>15</sup>N) effects influence the reactivity or metabolic pathways of Adenosine-N1-Oxide?

  • Kinetic Isotope Effects (KIEs) : Use computational modeling (e.g., density functional theory) to predict isotopic effects on reaction rates. Validate experimentally via comparative studies with <sup>14</sup>N analogs .
  • Metabolic Tracing : Apply <sup>15</sup>N-labeled adenosine derivatives in cell cultures or animal models, followed by LC-MS/MS analysis to track metabolic incorporation into nucleic acids or signaling molecules .

Q. What strategies resolve contradictions in reported spectral data for Adenosine-<sup>15</sup>N N1-Oxide?

  • Cross-Validation : Replicate published synthesis protocols and compare NMR/MS results. Investigate solvent effects (e.g., D2O vs. CDCl3) on spectral shifts .
  • Collaborative Analysis : Share raw data with crystallography or spectroscopy experts to identify artifacts (e.g., impurities, incorrect assignments) .

Q. How can computational methods enhance the design of experiments involving Adenosine-<sup>15</sup>N N1-Oxide?

  • Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate oxidation mechanisms and predict intermediates. Compare with experimental HPLC-MS data .
  • Docking Studies : Model interactions between Adenosine-N1-Oxide and biological targets (e.g., adenosine receptors) to guide pharmacological assays .

Q. What methodologies quantify the impact of N1-oxidation on adenosine’s biochemical activity?

  • Enzymatic Assays : Measure substrate specificity of adenosine deaminase or kinases using <sup>15</sup>N-labeled vs. unlabeled derivatives. Use stopped-flow spectroscopy for kinetic analysis .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes induced by N1-oxidation in protein-ligand interactions .

Q. How should researchers address challenges in scaling up synthesis of Adenosine-<sup>15</sup>N N1-Oxide for in vivo studies?

  • Process Optimization : Use flow chemistry to improve oxidation efficiency and reduce side products. Monitor scalability via real-time MS .
  • Cost-Benefit Analysis : Compare isotopic enrichment costs (e.g., <sup>15</sup>NH3 vs. <sup>15</sup>N-adenosine) and yields to justify production scale .

Data Management & Reporting

Q. What are best practices for presenting large datasets (e.g., NMR, MS) in publications?

  • Supplementary Materials : Include raw spectra, crystallographic data, and computational input files in appendices. Use repositories like Zenodo for public access .
  • Data Reduction : Highlight processed data (e.g., coupling constants, isotopic ratios) in main text tables. Annotate outliers with statistical justification .

Q. How to ethically address discrepancies between experimental results and prior literature?

  • Transparency : Clearly report deviations in methods or conditions (e.g., isotopic purity, instrumentation). Discuss potential sources of error (e.g., hydrolysis during storage) .
  • Peer Review : Pre-publish datasets on preprint servers (e.g., bioRxiv) for community feedback before final submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.